molecular formula C9H8F2O B13584233 alpha-Ethenyl-2,6-difluorobenZenemethanol

alpha-Ethenyl-2,6-difluorobenZenemethanol

Cat. No.: B13584233
M. Wt: 170.16 g/mol
InChI Key: XLOLTEVJXDPEOZ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)prop-2-en-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 1-(2,6-difluorophenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Difluorophenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluorophenyl group enhances its stability and reactivity compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(2,6-difluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8,12H,1H2

InChI Key

XLOLTEVJXDPEOZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC=C1F)F)O

Origin of Product

United States

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